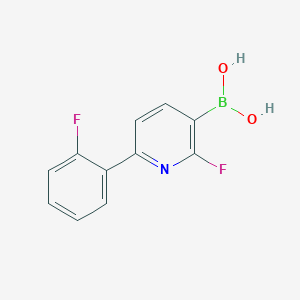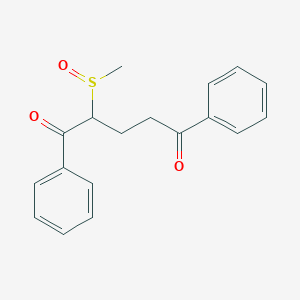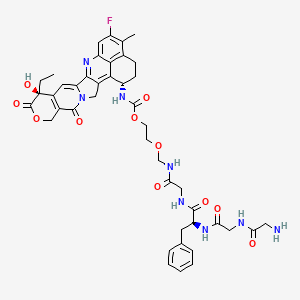![molecular formula C24H40O4 B14080486 4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B14080486.png)
4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ylpentanoic acid is a complex organic compound with significant biological and chemical properties It belongs to the class of cholanoids, which are derivatives of bile acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ylpentanoic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopenta[a]phenanthrene ring.
Methylation: Addition of methyl groups to achieve the desired substitution pattern.
Cyclization: Formation of the cyclopenta[a]phenanthrene core structure.
Functional Group Manipulation: Introduction of the pentanoic acid side chain and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired purity, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ylpentanoic acid involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.
Gene Expression Regulation: Modulating the expression of genes related to inflammation, cell growth, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cholanoids and bile acid derivatives, such as:
- 3a,6b,7a,12a-Tetrahydroxy-5b-cholanoic acid .
- 7-Sulfocholic acid .
- ®-4-((3R,5S,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid .
Uniqueness
The uniqueness of 4-(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ylpentanoic acid lies in its specific substitution pattern and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H40O4 |
|---|---|
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15-,16-,17?,18?,19?,20+,22?,23?,24?/m1/s1/i21+1 |
Clave InChI |
RUDATBOHQWOJDD-GGOISXFVSA-N |
SMILES isomérico |
CC(CC[13C](=O)O)C1CCC2C1(CCC3C2[C@H](C[C@@H]4C3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate](/img/structure/B14080439.png)
![1-(3,4-Dichlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080440.png)



![1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B14080463.png)



![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080481.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
